Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
Description
Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate is a chemical compound with the molecular formula C14H10F3NO3. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, and a pyridine carboxylate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)11-6-3-7-18-12(11)21-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLJRYFTUVISBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189680 | |
| Record name | Methyl 2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36701-90-3 | |
| Record name | Methyl 2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36701-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloronicotinic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and bases like K2CO3. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMF, ethanol), and specific reaction times to achieve the desired products .
Major Products Formed
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-[3-(trifluoromethyl)phenoxy]benzoate
- Methyl 2-[3-(trifluoromethyl)phenoxy]acetate
- Methyl 2-[3-(trifluoromethyl)phenoxy]propionate
Uniqueness
Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate is unique due to the presence of both the trifluoromethyl group and the pyridine carboxylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H10F3NO3
- CAS Number : 36701-90-3
- IUPAC Name : this compound
The compound features a trifluoromethyl group, which enhances lipophilicity, and a pyridine carboxylate moiety, contributing to its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases the compound's membrane permeability, facilitating its entry into cells where it can modulate enzyme and receptor activities.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has been investigated for its potential against various pathogens, including:
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar pyridine derivatives have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines. This property can be crucial in developing treatments for inflammatory diseases.
Study on Structure-Activity Relationship (SAR)
A recent study focused on the SAR of related compounds revealed that the introduction of a trifluoromethyl group significantly enhances biological activity compared to non-fluorinated analogs. The study demonstrated that modifications in the phenoxy and pyridine rings could lead to variations in potency against specific biological targets .
Cytotoxicity Assessments
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated selective cytotoxicity towards tumor cells, suggesting its potential as an anticancer agent. The compound exhibited a dose-dependent response, highlighting its therapeutic window .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-[3-(trifluoromethyl)phenoxy]benzoate | Similar phenoxy structure | Moderate antimicrobial |
| Methyl 2-[3-(trifluoromethyl)phenoxy]acetate | Similar structure with acetate | Mild anti-inflammatory |
| Methyl 2-[3-(trifluoromethyl)phenoxy]propionate | Similar structure with propionate | Limited data available |
This compound stands out due to its combination of a trifluoromethyl group and a pyridine carboxylate moiety, which may confer unique biological properties not found in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
